molecular formula C13H11F3N2O2S B1296843 4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 339-40-2

4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B1296843
CAS RN: 339-40-2
M. Wt: 316.3 g/mol
InChI Key: HLQMPESPBXMWOE-UHFFFAOYSA-N
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Description

“4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C13H11F3N2O2S . It has a molecular weight of 316.30 g/mol . The compound is also known by several synonyms, including “4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide” and "4-amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide" .


Molecular Structure Analysis

The InChI code for the compound is "InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-2-1-3-11(8-9)18-21(19,20)12-6-4-10(17)5-7-12/h1-8,18H,17H2" . The compound’s structure includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.30 g/mol and an exact mass of 316.04933326 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound’s rotatable bond count is 3 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Compounds similar to 4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, such as N-(2-aminophenyl)benzenesulfonamide and its derivatives, have been synthesized and characterized for their antimicrobial activity. Techniques such as FT-IR, 1H and 13C NMR, single crystal X-ray diffraction, and DFT computations were used for their characterization (Demircioğlu et al., 2018).

Biochemical and Pharmacological Studies

  • Biochemical Evaluation : Derivatives like N-(4-phenylthiazol-2-yl)benzenesulfonamides have been evaluated as inhibitors of enzymes like kynurenine 3-hydroxylase, demonstrating potent in vitro inhibitory effects and potential for detailed pathophysiological investigation (Röver et al., 1997).
  • Anti-Inflammatory and Ulcerogenic Studies : Novel derivatives of 4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, specifically 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, showed significant anti-inflammatory activity in vivo and minimal ulcerogenic effects (Mustafa et al., 2016).

Advanced Material and Chemical Applications

  • Photosensitizer in Cancer Treatment : A study explored new benzenesulfonamide derivatives as components in zinc phthalocyanine for use as Type II photosensitizers in cancer treatment, specifically for photodynamic therapy (Pişkin et al., 2020).
  • Luminescence and Antibacterial Properties : Research on modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and its d10 metal complexes indicated significant luminescence and antibacterial properties, highlighting potential applications in materials science (Feng et al., 2021).

properties

IUPAC Name

4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-2-1-3-11(8-9)18-21(19,20)12-6-4-10(17)5-7-12/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQMPESPBXMWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955489
Record name 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

CAS RN

339-40-2
Record name 339-40-2
Source DTP/NCI
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Record name 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Liu, Y Niu, C Wang, Q Sun, Y Zhai, J Yu, J Sun… - European journal of …, 2014 - Elsevier
In this work, we report a series of new 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives as β-secretase (BACE-1) inhibitors. Supported by docking study, a small library of …
Number of citations: 23 www.sciencedirect.com

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